5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Cross-coupling reactivity Suzuki-Miyaura Bond dissociation energy

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a bifunctional heterocyclic building block consisting of a pyrrole core substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a formyl group at the 2-position. Its molecular formula is C₆H₆BrNO, with a molecular weight of 188.02 g/mol and a monoisotopic mass of 186.96328 Da.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 204317-03-3
Cat. No. B1278962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde
CAS204317-03-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1Br)C=O
InChIInChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3
InChIKeyLBKFOHZUSINQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 204317-03-3): Key Physicochemical and Structural Profile for Procurement


5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a bifunctional heterocyclic building block consisting of a pyrrole core substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a formyl group at the 2-position . Its molecular formula is C₆H₆BrNO, with a molecular weight of 188.02 g/mol and a monoisotopic mass of 186.96328 Da . The compound bears zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors, a feature that distinguishes it from its N-unsubstituted analogs [1]. It is typically supplied as a solid with purity ≥95–97% and requires refrigerated storage (2–8 °C) under an inert atmosphere . The aldehyde and bromine functionalities render it a versatile intermediate for sequential derivatization via nucleophilic addition and palladium-catalyzed cross-coupling reactions [2].

Why 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde Cannot Be Swapped with Generic Pyrrole-2-carbaldehyde Analogs


Generic substitution among pyrrole-2-carbaldehyde derivatives is untenable because the precise position and identity of the halogen substituent, as well as the presence or absence of N-methyl protection, dictate orthogonal reactivity profiles in cross-coupling, electrophilic substitution, and downstream functionalization. The 5-bromo substituent in the target compound is not merely a leaving group; its position adjacent to the electron-withdrawing aldehyde creates a unique electronic environment that governs both the kinetic accessibility of oxidative addition at palladium and the regiochemical outcome of subsequent transformations [1]. Replacement with the 4-bromo isomer or the des-bromo analog leads to fundamentally different coupling regiochemistry [2]. The N-methyl group further distinguishes this compound by eliminating the acidic NH proton (HBD = 0 vs HBD = 1 for the NH analog), thereby preventing catalyst deactivation and undesired N-functionalization during Pd-mediated reactions [3]. The quantitative evidence below substantiates why this specific compound must be explicitly specified in procurement rather than accepting a close analog.

Quantitative Differentiation Evidence for 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde vs. Closest Analogs


C–Br Bond Dissociation Energy Advantage Over 5-Chloro Analog in Oxidative Addition

The C–Br bond in 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde (bond dissociation energy ~285 kJ/mol) provides a substantially lower kinetic barrier to oxidative addition with Pd(0) compared to the C–Cl bond in 5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde (BDE ~397 kJ/mol) [1]. This difference enables the bromo compound to participate in Suzuki-Miyaura, Sonogashira, and Heck couplings under milder conditions and with higher turnover frequencies. While direct kinetic data for these specific pyrrole substrates is not published, the class-level reactivity order I > Br > Cl is firmly established in palladium-catalyzed cross-coupling literature and is consistent with the observation that aryl bromides are the preferred coupling partners over aryl chlorides when both reactivity and commercial availability are considered [2].

Cross-coupling reactivity Suzuki-Miyaura Bond dissociation energy

Regiochemical Differentiation: 5-Bromo vs 4-Bromo Isomer in Electrophilic Bromination Selectivity

The seminal study by Anderson and Lee (1965) established that direct bromination of 2-pyrrolecarboxaldehyde yields a mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives, with the isomer ratio being highly condition-dependent [1]. The 5-bromo isomer is the kinetically favored product under certain electrophilic bromination conditions due to the directing effect of the electron-withdrawing 2-formyl group, which deactivates the ring and favors substitution at the 5-position over the 4-position. This fundamental regiochemical difference means that 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde and 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde are not interchangeable: the 5-bromo isomer places the cross-coupling handle adjacent to the aldehyde, enabling distinct steric and electronic effects in subsequent transformations [2]. Furthermore, the 5-position bromine is more accessible for Br/Li exchange reactions to generate 5-lithiated pyrrole-2-carboxaldehyde equivalents [3].

Regioselectivity Electrophilic substitution Isomer ratio

N-Methyl Protection: Hydrogen Bond Donor Elimination vs NH Analog

The N-methyl substituent in 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde eliminates the acidic NH proton (computed HBD = 0), in contrast to 5-bromo-1H-pyrrole-2-carbaldehyde (HBD = 1, PubChem CID 14226492) [1]. This structural difference is critical for Pd-catalyzed cross-coupling: unprotected NH-pyrroles can undergo N-deprotonation leading to catalyst sequestration, competing N-arylation, or formation of insoluble metal pyrrolide species. The N-methyl group also enhances lipophilicity (predicted XLogP increase of ~0.3–0.5 log units versus the NH analog) and improves solubility in organic solvents commonly used in coupling reactions (THF, DMF, DMAc) . In the direct C5-arylation of N-methylpyrrole-2-carboxaldehyde catalyzed by Pd-PEPPSI-NHC complexes, conversions of 52–98% were achieved with 1 mol% catalyst loading at 120 °C, demonstrating the compatibility of the N-methylated scaffold with modern catalytic systems [2].

N-Alkylation Hydrogen bond donor Catalyst compatibility

Storage Stability Requirements: Cold-Chain and Inert Atmosphere Necessity

Reputable vendor specifications consistently mandate storage of 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde at 4 °C under nitrogen atmosphere to prevent aldehyde oxidation and thermal degradation . This requirement is more stringent than that for the 5-chloro analog (5-chloro-1-methyl-1H-pyrrole-2-carbaldehyde, CAS 56453-96-4), which is specified for long-term storage in a cool, dry place without explicit cold-chain or inert atmosphere requirements . The heightened storage sensitivity of the bromo compound is attributed to the combination of the electron-withdrawing aldehyde group and the polarizable C–Br bond, which can undergo homolytic cleavage under thermal stress or photochemical conditions [1]. Procuring organizations must factor in cold-chain shipping and nitrogen-purged storage infrastructure, which directly impacts total cost of ownership.

Storage stability Procurement logistics Aldehyde oxidation

Monobromo Selectivity: Sequential Coupling Advantage Over 4,5-Dibromo Analog

The presence of a single bromine atom at the 5-position in the target compound provides unambiguous site-selectivity for the first cross-coupling event, in contrast to the 4,5-dibromo analog (4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde, CAS 33694-80-3) which requires careful differentiation of the two bromine sites. Published studies on regioselective dicouplings of dibromopyrrole esters demonstrate that the C5 bromide undergoes preferential Suzuki coupling under ligand-free Pd conditions, while the C4 bromide requires a second catalyst/ligand system for the subsequent coupling [1]. By eliminating the C4 bromide, the target compound avoids the synthetic complexity and potential yield losses associated with site-selective discrimination. This simplifies reaction planning and improves overall yield in convergent syntheses where only a single C5 functionalization is desired. The Anderson & Lee study further confirms that the 5-bromo substituent is not easily displaced by nucleophiles (except cyanide) and can be removed by catalytic hydrogenation, offering orthogonal reactivity to the aldehyde group [2].

Sequential coupling Site-selectivity Regioselective dicoupling

Optimal Application Scenarios for 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde in Research and Industrial Procurement


Convergent Synthesis of 5-Aryl/Arylalkynyl-Pyrrole-2-carbaldehyde Pharmacophores via Suzuki or Sonogashira Coupling

The C5 bromine of the target compound serves as the optimal electrophilic partner for Pd-catalyzed Suzuki-Miyaura (arylboronic acid) or Sonogashira (terminal alkyne) coupling to generate 5-substituted N-methylpyrrole-2-carbaldehyde derivatives. The lower C–Br bond dissociation energy (~285 kJ/mol) compared to the C–Cl analog (~397 kJ/mol) enables faster, higher-yielding couplings under milder conditions [Section 3, Evidence 1]. The N-methyl group eliminates the need for NH protection/deprotection, streamlining the synthetic sequence [Section 3, Evidence 3]. These 5-aryl/alynyl pyrrole-2-carbaldehydes are core intermediates in kinase inhibitor programs, particularly for targets such as IGF-1R and Chk1 [1]. The single bromine site ensures unambiguous regiochemical outcome, in contrast to the dibromo analog [Section 3, Evidence 5].

Iterative Functionalization via Aldehyde Derivatization Followed by Cross-Coupling (or Vice Versa)

The orthogonal reactivity of the aldehyde group (nucleophilic addition, condensation, reductive amination) and the C5 bromine (cross-coupling) enables sequential functionalization without protecting group manipulation. For example, the aldehyde can be first converted to an imine, oxime, or hydrazone scaffold, and the bromine subsequently engaged in a Suzuki coupling to install a biaryl motif. The review on halogenated pyrrole-2-carbaldehydes classifies this compound's reactivity according to aldehyde transformations, halogen displacement, and their combinations [2]. The bromine at C5 is stable to typical aldehyde derivatization conditions (not easily displaced by nucleophiles except CN⁻), as demonstrated by Anderson & Lee [Section 3, Evidence 5, REFS-2].

Building Block for BODIPY and Related Fluorescent Dye Platforms

Halogenated pyrrole-2-carbaldehydes are key precursors to BODIPY (boron-dipyrromethene) dyes, where the aldehyde group participates in pyrrole condensation and the C5 halogen provides a post-synthetic functionalization handle for tuning photophysical properties [3]. The target compound's N-methyl substitution pre-installs the required N-alkylation for BODIPY core formation, eliminating a post-condensation alkylation step. The 5-bromo substituent enables late-stage diversification of the dye core via cross-coupling to introduce electron-donating or electron-withdrawing aryl groups that modulate absorption/emission wavelengths and quantum yields [Section 3, Evidence 5].

Synthesis of Histone Deacetylase (HDAC) Inhibitor Intermediates

Patent literature explicitly identifies 5-bromo-1-methyl-1H-pyrrole-2-carbaldehyde as a synthetic intermediate in the preparation of novel histone deacetylase inhibitors [4]. The bifunctional architecture (aldehyde + bromine) allows for convergent assembly of the pyrrole-containing pharmacophore through sequential C–C bond formation at the aldehyde (e.g., Horner-Wadsworth-Emmons olefination) followed by Suzuki coupling at the C5 position, or vice versa. The N-methyl group improves metabolic stability and membrane permeability of the final drug candidates, a critical advantage over NH-pyrrole analogs [Section 3, Evidence 3].

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